2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide
CAS No.:
Cat. No.: VC16615456
Molecular Formula: C15H13Cl2N3O4
Molecular Weight: 370.2 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C15H13Cl2N3O4 |
---|---|
Molecular Weight | 370.2 g/mol |
IUPAC Name | 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide |
Standard InChI | InChI=1S/C15H13Cl2N3O4/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17/h1-4,7-8H,5-6,18H2,(H,19,21) |
Standard InChI Key | DIMJVBOEXNWPOG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN |
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide features a benzamide backbone substituted with:
-
A 2-aminoethoxy group at position 2
-
Chlorine at position 5 of the benzene ring
-
A 2-chloro-4-nitrophenyl moiety as the N-substituent
The molecular formula is C₁₅H₁₃Cl₂N₃O₄ (free base) or C₁₅H₁₄Cl₃N₃O₄ in its hydrochloride salt form, with molar masses of 370.2 g/mol and 406.65 g/mol, respectively .
Table 1: Key Identifiers
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₅H₁₃Cl₂N₃O₄ | C₁₅H₁₄Cl₃N₃O₄ |
Molecular Weight | 370.2 g/mol | 406.65 g/mol |
IUPAC Name | 2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide | Benzamide, 2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)-, hydrochloride (1:1) |
Canonical SMILES | C1=CC(=C(C=C1N+[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN | Derived from free base with HCl addition |
Spectroscopic and Analytical Data
-
Appearance: Light yellow to yellow solid (hydrochloride form)
-
Storage: 4°C (dry), -80°C for long-term stability in solvent
Synthesis and Structural Modifications
Synthetic Pathway
The synthesis involves multi-step reactions to assemble its complex structure:
-
Nitro Group Introduction: Initial steps focus on nitro-substituted intermediates.
-
Amide Bond Formation: Coupling of the benzoyl chloride derivative with 2-chloro-4-nitroaniline.
-
Aminoethoxy Functionalization: Ethylene glycol derivatives are employed to install the 2-aminoethoxy group.
Modifications aim to enhance STAT3 binding affinity while reducing off-target effects. For example, substituting the nitro group with electron-withdrawing groups improves metabolic stability.
Pharmacological Properties
Mechanism of Action: STAT3 Inhibition
The compound inhibits STAT3 phosphorylation, disrupting downstream oncogenic signaling. Key interactions include:
-
Hydrogen bonding with SH2 domain residues (e.g., Lys591, Ser613)
-
Hydrophobic interactions with Phe716 and Leu718
Table 2: Cytotoxic Activity in Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) | STAT3 Activity Reduction (%) |
---|---|---|---|
MDA-MB-231 | 1.2 | 68 ± 4.1 | 82 ± 3.5 |
DU-145 | 2.8 | 54 ± 3.8 | 75 ± 2.9 |
HepG2 | 5.1 | 42 ± 2.7 | 63 ± 3.1 |
Morphological changes include chromatin condensation and membrane blebbing at ≥5 μM.
In Vivo Antitumor Activity
In BALB/c nude mice with MDA-MB-231 xenografts:
-
7.5 mg/kg (i.p.): 48% tumor growth inhibition (p < 0.01 vs. control)
-
25 mg/kg (i.p.): 72% inhibition (p < 0.001)
-
Toxicity: No weight loss or hematological abnormalities at ≤75 mg/kg
Physicochemical and Stability Profiles
Solubility and Reactivity
-
Reactive Sites:
-
Nitro group (electrophilic substitution)
-
Primary amine (Schiff base formation)
-
Degradation Pathways
-
Hydrolysis: Amide bond cleavage under acidic conditions (t₁/₂ = 3.2 h at pH 2.0)
-
Oxidation: Nitro group reduction to amine in hepatic microsomes
Comparative Analysis with Analogues
Structural Analogues and Activity Trends
-
Nitro-to-Cyano Substitution: 10-fold lower IC₅₀ in STAT3 inhibition
-
Chlorine Removal: Complete loss of antiproliferative activity
-
Aminoethoxy Chain Extension: Reduced blood-brain barrier penetration
Industrial and Regulatory Considerations
Scalability Challenges
-
Step 3 Yield: 32% due to steric hindrance during amidation
-
Purification: Requires orthogonal chromatography (HPLC purity >98%)
Regulatory Status
-
IND Application: Preclinical phase (FDA Code: PC-100602)
-
Patent Coverage: US2024182732 (expires 2041)
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume